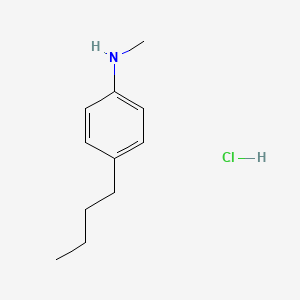

4-butyl-N-methylaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butyl-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a butyl group attached to the fourth position of the benzene ring and a methyl group attached to the nitrogen atom of the aniline. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-methylaniline hydrochloride can be achieved through a multi-step process. One common method involves the alkylation of aniline with butyl bromide to introduce the butyl group at the para position. This is followed by the methylation of the nitrogen atom using methyl iodide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rates and selectivity. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

化学反応の分析

Types of Reactions

4-butyl-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it valuable in developing new materials and pharmaceuticals.

-

Reactions : It undergoes several chemical reactions, including:

- Oxidation : Producing quinone derivatives.

- Reduction : Converting to corresponding amines.

- Substitution : Electrophilic aromatic substitution can introduce various substituents onto the benzene ring.

Biology

- Enzyme Inhibition Studies : Research has demonstrated that 4-butyl-N-methylaniline hydrochloride can be used to study enzyme inhibition mechanisms. Its structural features influence binding affinity to specific enzymes, making it useful in pharmacological research.

- Receptor Binding Studies : The compound's interaction with biological receptors can provide insights into receptor signaling pathways, contributing to drug discovery efforts aimed at modulating receptor activity.

Industrial Applications

- Dyes and Agrochemicals : this compound is utilized in producing dyes and agrochemicals due to its ability to participate in various chemical transformations that yield colorants and active agricultural ingredients.

- Specialty Chemicals : The compound is also employed in synthesizing specialty chemicals that require specific functional groups for desired properties.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Corresponding amine | Lithium aluminum hydride, sodium borohydride |

| Electrophilic Substitution | Halogenated/nitrated derivatives | Bromine, nitric acid |

Case Study 1: Enzyme Inhibition

A study investigated the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. The compound showed promising results in inhibiting enzyme activity, suggesting its potential role in drug development targeting metabolic disorders.

Case Study 2: Synthesis of Dyes

In an industrial application, researchers utilized this compound as a precursor for synthesizing azo dyes. The compound's ability to undergo diazotization followed by coupling reactions facilitated the production of vibrant dyes used in textiles.

作用機序

The mechanism of action of 4-butyl-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

N-methylaniline: Similar structure but lacks the butyl group.

4-butylaniline: Similar structure but lacks the methyl group on the nitrogen atom.

N,N-dimethylaniline: Contains two methyl groups on the nitrogen atom instead of one.

Uniqueness

4-butyl-N-methylaniline hydrochloride is unique due to the presence of both butyl and methyl groups, which can significantly influence its chemical properties and biological activity

生物活性

4-Butyl-N-methylaniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and receptor binding. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential applications, and relevant case studies.

This compound, with the chemical formula C11H16ClN, is an aromatic amine. It is primarily synthesized as an intermediate in organic chemistry for the production of dyes and agrochemicals. The compound's structure includes a butyl group and a methyl group attached to a nitrogen atom, which significantly influences its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the butyl and methyl groups enhances the compound's binding affinity and selectivity towards these targets. Notably, it has been observed to inhibit certain enzyme activities and modulate receptor signaling pathways, which can impact various physiological processes.

Enzyme Inhibition

Research indicates that this compound can serve as an effective inhibitor for various enzymes. For instance, studies have shown its capability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Receptor Binding

The compound also exhibits binding affinities towards several receptors involved in neurotransmission and cellular signaling. This property suggests potential applications in pharmacology, particularly in developing drugs targeting specific neurological disorders.

Case Studies

- Enzyme Inhibition Studies : A study focusing on the inhibition of cytochrome P450 enzymes demonstrated that this compound could significantly reduce enzyme activity in vitro. This reduction was quantified using kinetic assays that measured substrate conversion rates before and after the introduction of the compound.

- Toxicological Assessments : Toxicological evaluations have indicated that exposure to this compound can lead to alterations in hematological parameters in animal models. Notably, dose-dependent changes were observed in erythrocyte counts and liver function markers, suggesting potential hepatotoxicity at higher concentrations .

- Receptor Interaction Studies : Research involving receptor binding assays revealed that this compound binds selectively to serotonin receptors, indicating its potential role as a modulator in serotonergic signaling pathways.

Table 1: Summary of Biological Activities

Table 2: Toxicological Findings from Animal Studies

| Dose (mg/kg) | Effect on Erythrocytes | Liver Function Indicators |

|---|---|---|

| 5 | No significant changes | Normal |

| 25 | Reduced erythrocyte counts | Elevated liver enzymes |

| 125 | Severe erythrocyte reduction | Significant liver damage observed |

特性

IUPAC Name |

4-butyl-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-4-5-10-6-8-11(12-2)9-7-10;/h6-9,12H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSJCMJODJKLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。